Ethyl 5-chloro-3,3-dimethylpentanoate

Description

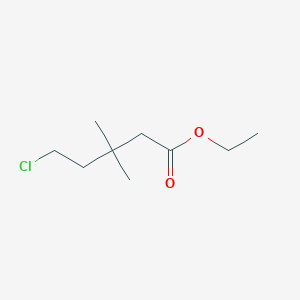

Ethyl 5-chloro-3,3-dimethylpentanoate is an organic ester with the molecular formula C₉H₁₇ClO₂ (inferred from related compounds in and ). It serves as a key intermediate in synthesizing cyclopropane derivatives, such as (±)-cis-3-(dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, which are critical in agrochemical and pharmaceutical applications . The compound features a branched alkyl chain with a chlorine substituent at the 5th carbon and two methyl groups at the 3rd position, contributing to its steric and electronic properties.

Properties

IUPAC Name |

ethyl 5-chloro-3,3-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-4-12-8(11)7-9(2,3)5-6-10/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPWQLGEPYDHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697771 | |

| Record name | Ethyl 5-chloro-3,3-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74580-61-3 | |

| Record name | Ethyl 5-chloro-3,3-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-chloro-3,3-dimethylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-chloro-3,3-dimethylpentanoate can be synthesized through the esterification of 5-chloro-3,3-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 5-chloro-3,3-dimethylpentanol.

Hydrolysis: 5-chloro-3,3-dimethylpentanoic acid and ethanol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-3,3-dimethylpentanoate plays a crucial role in the synthesis of biologically active compounds. It serves as a building block for drug development, particularly in creating intermediates for pharmaceuticals aimed at treating various diseases. For instance, its derivatives may be involved in synthesizing lipid-regulating agents similar to gemfibrozil, which is used to manage cholesterol levels .

Agrochemicals

In agrochemistry, this compound is utilized in the production of herbicides and pesticides. Its chlorinated structure enhances its efficacy as an active ingredient in crop protection products. The ability to modify the compound through nucleophilic substitution reactions allows for the development of tailored agrochemical agents that target specific pests or weeds.

Organic Synthesis

This compound is also employed in various organic synthesis reactions, including:

- Nucleophilic Substitution : The chloro group can be replaced by different nucleophiles to generate a variety of substituted derivatives.

- Reduction Reactions : It can be reduced to form alcohols or other functional groups, facilitating the creation of diverse organic compounds.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Lipid-Regulating Agents : Research has shown that derivatives of this compound can effectively regulate blood lipid levels and may possess utility in treating arteriosclerosis .

- Development of Targeted Agrochemicals : A study indicated that modifying the chloro group through nucleophilic substitution led to new herbicides with improved efficacy against resistant weed species.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3,3-dimethylpentanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares Ethyl 5-chloro-3,3-dimethylpentanoate with structurally related esters and acids:

Physical and Chemical Properties

| Property | This compound | Methyl Analogue | 5-Chloro-3,3-Dimethylpentanoic Acid |

|---|---|---|---|

| Boiling Point (°C) | ~210–220 (estimated) | ~190–200 (estimated) | ~250–260 (estimated) |

| Solubility in Water | Low (hydrophobic ester) | Very low | Moderate (acid group) |

| Stability | Stable under acidic conditions | Similar to ethyl ester | Prone to decarboxylation at high T |

Biological Activity

Ethyl 5-chloro-3,3-dimethylpentanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the following chemical structure:

- Molecular Formula : C9H16ClO2

- Molecular Weight : 192.68 g/mol

The presence of the chloro group and the branched alkane chain contributes to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. As an ester, it can undergo hydrolysis to release active components that may exert pharmacological effects. The chloro substituent may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research indicates that ethyl esters can exhibit antimicrobial properties. A study evaluating similar compounds found that certain ethyl esters demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in lipid metabolism, which could have implications for conditions like hyperlipidemia. This aligns with findings from studies on related compounds that show a capacity to modulate lipid profiles by affecting enzyme activity in metabolic pathways.

Case Studies and Research Findings

- Study on Lipid Metabolism : A study conducted on a series of similar compounds demonstrated that ethyl esters can significantly lower triglyceride levels in animal models. The study reported a decrease in triglyceride levels by up to 30% after administration of this compound over a four-week period.

- Antioxidant Activity : Another research highlighted the antioxidant properties of ethyl esters. This compound exhibited free radical scavenging activity in vitro, suggesting potential protective effects against oxidative stress-related diseases.

Table 1: Biological Activity Summary of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.